molecular formula C10H11NS B8283691 6-Methylsulfanyl-3,4-dihydro-isoquinoline CAS No. 90265-89-7

6-Methylsulfanyl-3,4-dihydro-isoquinoline

Cat. No. B8283691
CAS RN: 90265-89-7
M. Wt: 177.27 g/mol
InChI Key: UTQURBAJYOAIOP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,4-dihydroisoquinoline, a core structure in 6-Methylsulfanyl-3,4-dihydro-isoquinoline, can be achieved through several methods . One efficient route involves the preparation and activation of isoquinolin-1 (2H)-ones . Another method promotes a Bischler-Napieralski-type synthesis of 3,4-dihydroisoquinolines from phenylethanols and nitriles via a tandem annulation .

Mechanism of Action

The mechanism of action for 6-Methylsulfanyl-3,4-dihydro-isoquinoline is not explicitly stated in the available resources .

properties

CAS RN

90265-89-7

Product Name

6-Methylsulfanyl-3,4-dihydro-isoquinoline

Molecular Formula

C10H11NS

Molecular Weight

177.27 g/mol

IUPAC Name

6-methylsulfanyl-3,4-dihydroisoquinoline

InChI

InChI=1S/C10H11NS/c1-12-10-3-2-9-7-11-5-4-8(9)6-10/h2-3,6-7H,4-5H2,1H3

InChI Key

UTQURBAJYOAIOP-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=C(C=C1)C=NCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A procedure identical to that described for the preparation of N-[2-(3-methoxy-phenyl)-ethyl]-formamide in Example 1 was followed using N-[2-(3-methylsulfanyl-phenyl)-ethyl]-formamide (6.7 g, 34 mmol) to give the desired product (0.8 g, 13%). MS: 178.1 (M+1+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step Two
Yield
13%

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